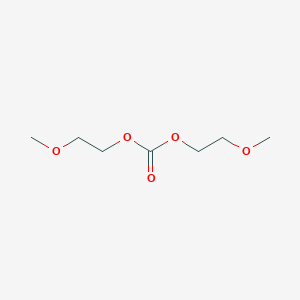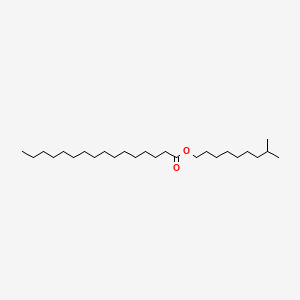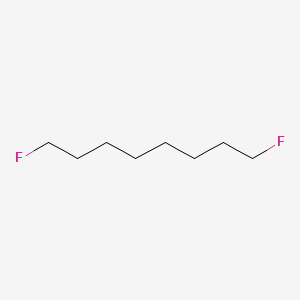
1,8-Difluorooctane
Overview
Description
1,8-Difluorooctane is an organic compound with the chemical formula C8H16F2. It is a colorless liquid with a pungent smell . This compound belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds.
Preparation Methods
1,8-Difluorooctane can be synthesized by a variety of methods. A common method involves the chlorination of octane to form 1,8-dichlorooctane, which is then reacted with hydrofluoric acid to produce this compound . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the selective substitution of chlorine atoms with fluorine atoms.
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
1,8-Difluorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated alcohols or ketones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can yield partially or fully hydrogenated products, where the fluorine atoms are replaced with hydrogen atoms.
Common reagents used in these reactions include hydrofluoric acid, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,8-Difluorooctane has several scientific research applications, including:
Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is used in studies involving the interaction of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,8-difluorooctane involves its interaction with molecular targets through its carbon-fluorine bonds. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. In biological systems, fluorinated compounds can interact with enzymes and receptors, affecting their function and activity .
The pathways involved in the action of this compound depend on the specific application and target. For example, in drug development, the compound may interact with specific enzymes or receptors to modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
1,8-Difluorooctane can be compared with other similar compounds, such as:
1,8-Dichlorooctane: This compound is a precursor in the synthesis of this compound.
1,8-Dibromooctane: Another halogenated octane derivative, 1,8-dibromooctane, has bromine atoms instead of fluorine.
1,8-Diiodooctane: This compound contains iodine atoms and has distinct properties and reactivity compared to its fluorinated counterpart.
The uniqueness of this compound lies in the properties imparted by the fluorine atoms, such as increased stability, resistance to metabolic degradation, and unique reactivity patterns .
Properties
IUPAC Name |
1,8-difluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAAZVJSUMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208023 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-15-7 | |
| Record name | Octane, 1,8-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


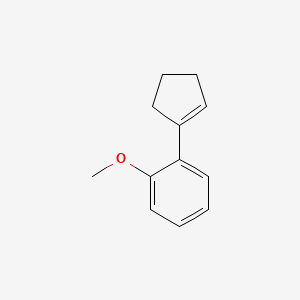
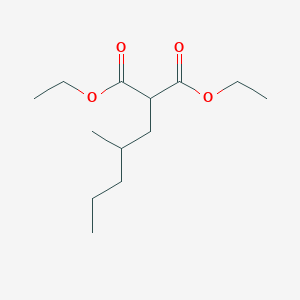
![2-p-Tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1614598.png)
![2-Methyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B1614599.png)
![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)
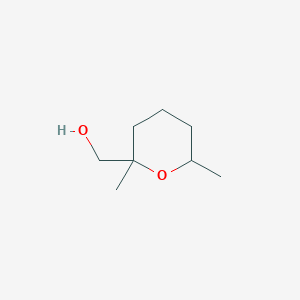
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)
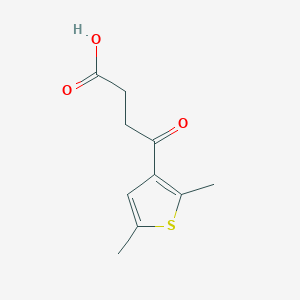
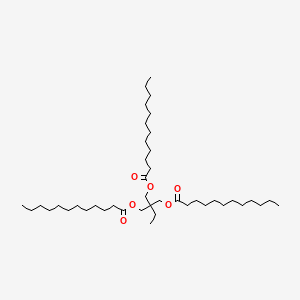
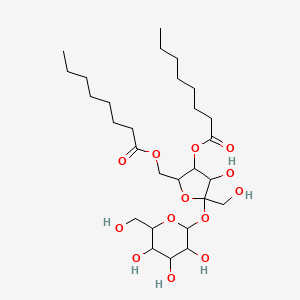
![3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]](/img/structure/B1614610.png)
